N-(4-methylphenyl)-2-[3-(morpholin-4-ylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide
Description
This compound belongs to the thiazolidinone-acetamide class, characterized by:
- Thiazolidinone core: A 1,3-thiazolidine ring with 2,4-dioxo functionalities.
- Morpholine substituent: A morpholin-4-ylmethyl group at position 3 of the thiazolidinone.
- Acetamide linkage: Connected to a 4-methylphenyl group.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[3-(morpholin-4-ylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-12-2-4-13(5-3-12)18-15(21)10-14-16(22)20(17(23)25-14)11-19-6-8-24-9-7-19/h2-5,14H,6-11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKWLWCCEQHLRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-[3-(morpholin-4-ylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide typically involves multiple steps. One common approach starts with the preparation of the thiazolidine ring, followed by the introduction of the morpholine moiety and the acetamide group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-[3-(morpholin-4-ylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-(4-methylphenyl)-2-[3-(morpholin-4-ylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-[3-(morpholin-4-ylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 1: Cytotoxic Activity of Selected Analogues
Key Differentiators of the Target Compound
- Morpholine group : Enhances solubility and modulates pharmacokinetics compared to thiadiazole or triazole-containing analogs.
- 4-methylphenyl acetamide : Balances lipophilicity and steric effects, optimizing target engagement.
- Dioxo thiazolidinone core: Provides hydrogen-bonding capacity critical for enzyme inhibition (e.g., kinases, oxidoreductases).
Biological Activity
N-(4-methylphenyl)-2-[3-(morpholin-4-ylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented by the following molecular formula:
1. Antioxidant Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. The antioxidant capacity is often measured using various assays such as DPPH and ABTS scavenging activities.
| Compound | IC50 (μM) | Assay Type |
|---|---|---|
| Compound 11 | 39 | DPPH |
| Compound 12 | 17.41 | AChE Inhibition |
The results suggest that the compound can effectively scavenge free radicals and inhibit oxidative stress, which is crucial in preventing cellular damage.
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in various metabolic pathways:
- Acetylcholinesterase (AChE) : Important for neurotransmission.
- Butyrylcholinesterase (BChE) : Plays a role in lipid metabolism.
In a study, several derivatives were tested for their inhibitory activity against AChE and BChE. The findings revealed that certain derivatives exhibited notable inhibition with IC50 values indicating their potency.
3. Antimicrobial Activity
Research has also explored the antimicrobial properties of thiazolidine-based compounds. The structure of this compound suggests potential activity against various bacterial strains due to its ability to disrupt microbial cell walls.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the morpholine and thiazolidine moieties can significantly influence the pharmacological properties.
Key Findings:
- Substituents on the phenyl ring can enhance or reduce activity.
- The presence of electron-withdrawing groups tends to increase enzyme inhibition potency.
Case Studies
In a specific case study involving similar thiazolidine derivatives, researchers synthesized a series of compounds and assessed their biological activities through in vitro assays. The study concluded that modifications in the side chains led to enhanced antioxidant and enzyme inhibitory activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
